molecular formula C18H20N2O4S B2700625 methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate CAS No. 2380195-55-9

methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate

Cat. No. B2700625
CAS RN: 2380195-55-9
M. Wt: 360.43
InChI Key: HJOQUFJJPRXJBP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate serves as a precursor or intermediate in synthetic chemistry. For instance, Vasin et al. (2016) explored its use in the synthesis of Michael adducts through reactions with dimethyl malonate and methyl acetoacetate, showcasing its potential as a synthetic equivalent for constructing complex molecules V. Vasin, I. Y. Bolusheva, V. V. Razin, S. R. Kapkaeva, P. S. Petrov, N. V. Somov, 2016.

Antimicrobial Activity

Research into the antimicrobial properties of related sulfonamide compounds highlights the potential biomedical applications of methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate derivatives. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural analogs of the compound could be effective antimicrobial agents M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017.

Catalytic Applications

Investigations into the catalytic uses of related compounds have also been reported. Hazra et al. (2015) studied mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity, providing a glimpse into the diverse applications of sulfonamide-based compounds in catalysis and biological systems S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015.

properties

IUPAC Name

methyl (E)-2-(2,4-dimethylphenyl)sulfonyl-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-8-9-15(13(2)10-12)25(22,23)16(18(21)24-4)11-19-17-7-5-6-14(3)20-17/h5-11H,1-4H3,(H,19,20)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQUFJJPRXJBP-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=N2)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC(=N2)C)/C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate

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